molecular formula C9H7F3N2 B2855083 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile CAS No. 694430-32-5

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B2855083
CAS No.: 694430-32-5
M. Wt: 200.164
InChI Key: XUHLZYIZPIEKDF-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile is a fluorinated nitrile derivative with the molecular formula C₉H₇F₃N₂. Its structure features a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and an amino (-NH₂) group attached to the α-carbon of the acetonitrile moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing CNS-active agents and fluorinated drug candidates . Its hydrochloride salt (CAS: 1240528-22-6) is also documented, enhancing solubility for specific synthetic applications .

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLZYIZPIEKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H7F3N2C_9H_7F_3N_2 and features a trifluoromethyl group that enhances its electronic properties, making it a valuable intermediate in organic synthesis. The presence of both amino and nitrile functional groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Antiviral Potential
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activities, including antiviral properties. For instance, similar compounds have shown promise in inhibiting reverse transcriptase, suggesting that 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile may also possess antiviral capabilities . The trifluoromethyl group is known to improve metabolic stability and lipophilicity, potentially enhancing bioavailability.

Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects. The ability to incorporate the trifluoromethyl group into drug molecules is particularly appealing due to its effects on pharmacokinetics and pharmacodynamics .

Organic Synthesis

Building Block in Chemical Synthesis
this compound is utilized as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of more complex molecules .

Trifluoromethylation Reactions
The compound can be employed in trifluoromethylation reactions, which are crucial for introducing trifluoromethyl groups into organic molecules. These reactions are often catalyzed by metal complexes and have been extensively studied for their utility in synthesizing fluorinated compounds with desirable properties .

Case Studies and Research Findings

Study/Research Focus Area Findings
Study on Antiviral ActivityMedicinal ChemistryDemonstrated potential inhibition of reverse transcriptase enzymes by related compounds.
Synthesis of Fluorinated CompoundsOrganic SynthesisShowed effective use of this compound as a precursor for creating complex fluorinated structures .
Trifluoromethylation TechniquesOrganic ChemistryHighlighted advancements in Cu-catalyzed trifluoromethylation processes using derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile is highlighted through comparisons with analogous fluorinated acetonitriles. Key distinctions in substituent positioning, electronic effects, and pharmacological relevance are summarized below.

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
This compound -CF₃ (ortho), -NH₂ C₉H₇F₃N₂ 216.16 Pharmaceutical intermediates
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile -OCF₃ (para), -NH₂ C₉H₇F₃N₂O 244.21 Anticonvulsant drug synthesis
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile -OCHF₂ (para), -NH₂ C₉H₈F₂N₂O 214.17 Neuroactive agent precursors
2-(Ethylamino)-2-[2-(trifluoromethoxy)phenyl]acetonitrile -OCF₃ (ortho), -NHCH₂CH₃ C₁₁H₁₁F₃N₂O 244.21 Antidepressant research
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile -OCH₃ (meta), -OCH₂CF₃ (para) C₁₁H₁₀F₃NO₂ 245.20 Kinase inhibitor development

Structural and Reactivity Insights

  • Electronic Effects: The ortho-CF₃ group in the target compound induces steric hindrance and electron-withdrawing effects, reducing nucleophilic reactivity at the benzylic position compared to para-substituted analogs like 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile .
  • Hydrolysis Stability: Unlike non-fluorinated analogs (e.g., 2-Phenyl-2-[2-(phenyl)ethylamino]acetonitrile), fluorinated nitriles exhibit resistance to hydrolysis under acidic conditions, making them suitable for multi-step syntheses .
  • Pharmacological Relevance: The 4-(difluoromethoxy) analog (C₉H₈F₂N₂O) demonstrates enhanced blood-brain barrier permeability compared to trifluoromethylated derivatives, as noted in neuropharmacological studies .

Biological Activity

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile (CAS No. 694430-32-5) is a synthetic compound notable for its diverse biological activities. The presence of the trifluoromethyl group significantly enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9_9H7_7F3_3N2_2
  • Molecular Weight : 200.16 g/mol

The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurotransmitter regulation and could potentially enhance cognitive function by increasing acetylcholine levels .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic candidate. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress.

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits AChE and MAO-B
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantPotentially reduces oxidative stress markers

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro experiments indicated that this compound could enhance neuronal survival in models of oxidative stress. It was observed that treatment with the compound led to a reduction in cell apoptosis markers, indicating neuroprotective effects that warrant further investigation for potential applications in neurodegenerative diseases.

Research Findings

Recent literature highlights the structural modifications involving trifluoromethyl groups that enhance biological activity. For instance, compounds with similar structures have shown improved potency in inhibiting serotonin uptake and other enzyme activities related to neurotransmission .

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